Bromochloroiodomethane

Description

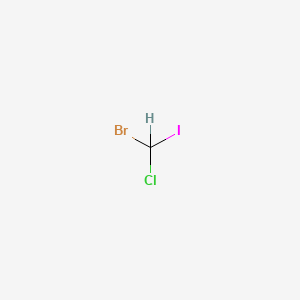

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bromo-chloro-iodomethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBrClI/c2-1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHPSARYLVYQOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)(Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBrClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021502 | |

| Record name | Bromochloroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34970-00-8 | |

| Record name | Methane, bromochloroiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034970008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromochloroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Stereochemistry of Bromochloroiodomethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromochloroiodomethane (CHBrClI) stands as a paradigm of molecular chirality in its simplest form. This technical guide provides a comprehensive exploration of the stereochemistry of this unique trihalomethane, offering field-proven insights and detailed methodologies for its synthesis, resolution, and stereochemical analysis. By delving into the causality behind experimental choices, this document serves as a self-validating system for researchers navigating the complexities of stereoisomerism. We will explore the synthesis of the racemic mixture, classical resolution strategies, and modern analytical techniques for the characterization of its enantiomers, including chiral High-Performance Liquid Chromatography (HPLC), polarimetry, and Vibrational Circular Dichroism (VCD). This guide is designed to be an authoritative resource, grounded in established scientific principles and supported by comprehensive references.

The Chiral Nature of this compound

This compound is a classic example of a chiral molecule, possessing a single stereocenter at the carbon atom.[1] The carbon is bonded to four different substituents: hydrogen, bromine, chlorine, and iodine. This arrangement results in two non-superimposable mirror images, known as enantiomers: (R)-bromochloroiodomethane and (S)-bromochloroiodomethane.[1] These enantiomers exhibit identical physical properties such as boiling point, density, and refractive index in an achiral environment. However, they differ in their interaction with plane-polarized light and in their reactivity with other chiral molecules.

The assignment of the (R) and (S) configurations is based on the Cahn-Ingold-Prelog (CIP) priority rules. The priority of the substituents is determined by their atomic number: Iodine (I) > Bromine (Br) > Chlorine (Cl) > Hydrogen (H).

To determine the configuration, the molecule is oriented so that the lowest priority group (Hydrogen) is pointing away from the viewer. The direction from the highest priority substituent (I) to the second highest (Br) and then to the third highest (Cl) is then observed. If this direction is clockwise, the enantiomer is assigned the (R) configuration (from the Latin rectus for right). If the direction is counter-clockwise, it is assigned the (S) configuration (from the Latin sinister for left).

Synthesis of Racemic this compound

The preparation of a racemic mixture of this compound is the first step towards obtaining the pure enantiomers. A common method involves the reaction of a dihalomethane with a halogenating agent.[2]

Experimental Protocol: Synthesis from Bromodiiodomethane

This protocol is based on the reaction of bromodiiodomethane with antimony pentachloride.[2][3]

Materials:

-

Bromodiiodomethane (CHBrI₂)

-

Antimony pentachloride (SbCl₅)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Ice bath

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve bromodiiodomethane in anhydrous carbon tetrachloride.

-

Cool the solution to 0 °C using an ice bath.

-

Prepare a solution of antimony pentachloride in anhydrous dichloromethane.

-

Slowly add the antimony pentachloride solution to the cooled bromodiiodomethane solution with continuous stirring. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by carefully adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation to yield racemic this compound.

Causality of Experimental Choices:

-

Anhydrous conditions: Antimony pentachloride is highly reactive with water, so anhydrous solvents are crucial to prevent its decomposition and ensure the desired reaction occurs.

-

Low temperature: The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize the formation of byproducts.

-

Washing steps: The washing with sodium bicarbonate neutralizes any acidic byproducts, and the brine wash helps to remove any remaining aqueous impurities.

Resolution of Enantiomers

The separation of a racemic mixture into its individual enantiomers is known as resolution. For this compound, which is a neutral molecule, a common approach is to derivatize it with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated.

Chiral Resolution via Diastereomer Formation

A more practical approach for small, neutral molecules is chiral chromatography.

Enantiomeric Analysis

Once the enantiomers are separated, or to determine the enantiomeric excess (ee) of a mixture, several analytical techniques can be employed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers.[4][5] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

General Experimental Protocol for Chiral HPLC Method Development:

-

Column Selection: For a small, non-polar molecule like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point.

-

Mobile Phase Selection: A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane or heptane and a polar modifier like isopropanol or ethanol, is commonly used. The ratio of the solvents is optimized to achieve good resolution and reasonable retention times.

-

Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

-

Detection: A UV detector is suitable for detecting this compound, typically at a low wavelength (e.g., 210-230 nm).

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

Causality of Experimental Choices:

-

Chiral Stationary Phase: The CSP provides the chiral environment necessary for the differential interaction with the enantiomers, leading to their separation.

-

Mobile Phase Composition: The polarity of the mobile phase influences the retention of the analytes on the column. By adjusting the ratio of the non-polar and polar components, the elution of the enantiomers can be controlled to achieve optimal separation.

Polarimetry

Polarimetry is a classical technique used to measure the optical rotation of a chiral compound.[6][7][8] Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral molecule and is defined as:

[α] = α / (c × l)

where:

-

α is the observed rotation in degrees

-

c is the concentration of the sample in g/mL

-

l is the path length of the polarimeter tube in decimeters (dm)

The specific rotation is typically reported with the temperature and the wavelength of the light used (usually the sodium D-line, 589 nm).

While the specific rotation values for the enantiomers of this compound are not widely reported in standard chemical literature, theoretical calculations and comparisons with similar chiral halomethanes suggest they would have equal and opposite rotations. The determination of these values would be a key experimental goal for any research involving the pure enantiomers.

Table 1: Key Stereochemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | CHBrClI | [2] |

| Molar Mass | 255.28 g/mol | [3] |

| Stereoisomers | (R)- and (S)-enantiomers | [1] |

| Specific Rotation ([α]D) | Not experimentally reported in readily available literature. |

Determination of Absolute Configuration using Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution.[9][10] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is a unique fingerprint of the molecule's three-dimensional structure.

By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the (R)-enantiomer), the absolute configuration can be unambiguously assigned.

Experimental Protocol for VCD Analysis

Materials:

-

Enantiomerically enriched sample of this compound

-

Suitable solvent (e.g., carbon tetrachloride or chloroform-d)

-

VCD spectrometer

-

IR cell with BaF₂ or CaF₂ windows

Procedure:

-

Prepare a solution of the sample in the chosen solvent at a suitable concentration (typically 0.01-0.1 M).

-

Record the VCD and IR spectra of the sample solution.

-

Record the VCD and IR spectra of the pure solvent as a baseline.

-

Subtract the solvent spectrum from the sample spectrum to obtain the final VCD and IR spectra of the compound.

-

Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the VCD spectrum of one of the enantiomers.

-

Compare the experimental VCD spectrum with the calculated spectrum to determine the absolute configuration.

Causality of Experimental Choices:

-

Solvent Selection: The solvent should be transparent in the infrared region of interest and should not interact strongly with the solute in a way that would significantly alter its conformation.

-

Concentration: The concentration needs to be high enough to obtain a good signal-to-noise ratio but low enough to avoid intermolecular interactions that could complicate the spectrum.

-

Quantum Chemical Calculations: These calculations are essential for predicting the theoretical VCD spectrum, which is then used as a reference for assigning the absolute configuration of the experimentally measured sample.

Conclusion

The stereochemistry of this compound, while conceptually simple, provides a rich platform for understanding the fundamental principles of chirality. This guide has outlined the key aspects of its synthesis, resolution, and stereochemical analysis, providing a framework for researchers in the field. While some specific experimental data, such as the specific rotation of the enantiomers, remain to be definitively established in the broader scientific literature, the methodologies presented here offer a clear path for their determination. The application of modern analytical techniques like chiral HPLC and VCD, combined with classical methods such as polarimetry, allows for a thorough and unambiguous characterization of the enantiomers of this archetypal chiral molecule. This knowledge is not only of academic interest but also serves as a valuable foundation for the development of more complex chiral molecules in the pharmaceutical and materials science industries.

References

- 1. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Vibrational circular dichroism spectra of natural products by means of the nuclear velocity perturbation theory [zora.uzh.ch]

- 8. scribd.com [scribd.com]

- 9. Specific rotation - Wikipedia [en.wikipedia.org]

- 10. files01.core.ac.uk [files01.core.ac.uk]

The Genesis of a Three-Dimensional Molecule: A Technical History of Chiral Methanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The concept of a chiral methane, a single carbon atom bonded to four different substituents, represents the simplest embodiment of stereoisomerism. Its journey from a theoretical postulation to a tangible, resolved molecule is a century-spanning narrative of scientific ingenuity. This in-depth technical guide charts the discovery and history of chiral methanes, from the foundational theories of van't Hoff and Le Bel to the landmark synthesis and resolution of bromochlorofluoromethane and the subtle complexities of isotopically chiral systems. We will explore the profound experimental challenges and innovative solutions that have paved the way for our modern understanding of stereochemistry, a cornerstone of contemporary drug development and materials science.

Theoretical Foundations: The Tetrahedral Carbon

The story of chiral methanes begins not with the molecule itself, but with a revolutionary idea that gave chemistry its third dimension. In 1874, Jacobus Henricus van't Hoff and Joseph Achille Le Bel independently proposed that the four bonds of a carbon atom are directed towards the corners of a tetrahedron.[1][2] This was a departure from the prevailing two-dimensional representations of molecules and provided a crucial framework for understanding isomerism.[1]

Van't Hoff, in particular, argued that a carbon atom bonded to four different substituents would result in two distinct spatial arrangements that are non-superimposable mirror images of each other.[2][3] These mirror-image isomers, termed enantiomers, would be identical in most physical properties but would differ in their interaction with plane-polarized light, a phenomenon known as optical activity, which had been discovered by Jean-Baptiste Biot in 1815.[2] The pioneering work of Louis Pasteur in 1848, who manually separated enantiomeric crystals of sodium ammonium tartrate, had already linked molecular asymmetry to optical activity, laying the groundwork for van't Hoff and Le Bel's theoretical leap.[2][4]

Figure 1: Conceptual timeline from the discovery of molecular asymmetry to the theory of the tetrahedral carbon.

The Quest for the Simplest Chiral Molecule: Bromochlorofluoromethane

The theoretical prediction of a chiral methane, with the formula C(a)(b)(c)(d), set a challenge for synthetic chemists: to create and isolate such a molecule. Bromochlorofluoromethane (CHBrClF) emerged as a prime candidate for the simplest stable chiral methane. While its initial synthesis was achieved much earlier, the separation of its enantiomers proved to be an exceptionally difficult task that took nearly a century to accomplish.[3] This difficulty stemmed from its volatility, lack of functional groups suitable for classical resolution, and the subtle differences between its enantiomers.[3]

The breakthrough in resolving the enantiomers of bromochlorofluoromethane was finally reported in March 2005.[3] This achievement was the culmination of decades of research by multiple groups employing a variety of innovative techniques.

Synthesis of Racemic Bromochlorofluoromethane

The synthesis of the racemic mixture of bromochlorofluoromethane can be achieved through various halogen exchange reactions. A common precursor is a methane derivative with other halogens that can be selectively substituted.

Resolution of Enantiomers: A Multifaceted Approach

The separation of the (R)- and (S)-enantiomers of bromochlorofluoromethane has been accomplished through several advanced methods, moving beyond the classical crystallization techniques used by Pasteur.

One successful approach involved the synthesis of a precursor, bromochlorofluoroacetic acid (FClBrCCO₂H), which could be resolved into its enantiomers through the formation of diastereomeric salts with a chiral amine, such as strychnine.[1][5] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.[6] Subsequent decarboxylation of the separated enantiomers of the acid yielded the corresponding enantiomers of bromochlorofluoromethane.[5][7]

Experimental Protocol: Resolution of Bromochlorofluoroacetic Acid via Diastereomeric Salt Formation

-

Salt Formation: A racemic mixture of bromochlorofluoroacetic acid is dissolved in a suitable solvent (e.g., ethanol). An equimolar amount of a chiral resolving agent, such as (-)-strychnine, is added to the solution.

-

Fractional Crystallization: The solution is allowed to cool slowly, promoting the crystallization of the less soluble diastereomeric salt. The crystals are collected by filtration.

-

Purification: The collected crystals are recrystallized several times from the same solvent to enhance diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each stage.

-

Liberation of the Enantiomerically Enriched Acid: The purified diastereomeric salt is treated with a strong acid (e.g., HCl) to protonate the carboxylate and a base (e.g., NaOH) to neutralize the chiral amine, which can then be removed by extraction.

-

Isolation: The enantiomerically enriched bromochlorofluoroacetic acid is then extracted into an organic solvent and isolated by evaporation of the solvent.

-

Decarboxylation: The resolved acid is then carefully decarboxylated to yield the corresponding enantiomer of bromochlorofluoromethane.[7]

Another powerful technique for the resolution of bromochlorofluoromethane involves the use of chiral host molecules, such as cryptophanes.[8] These cage-like molecules have a chiral cavity that can preferentially encapsulate one enantiomer of the guest molecule (CHBrClF) over the other, forming a diastereomeric host-guest complex.[8] This enantioselective binding allows for the separation of the enantiomers.[8]

Figure 2: Workflow for the resolution of bromochlorofluoromethane enantiomers.

Isotopically Chiral Methanes: The Subtle Hand of Chirality

Chirality can also arise from isotopic substitution, where the four different groups attached to the carbon are isotopes of the same or different elements.[9] A classic example is a methane molecule where the four substituents are hydrogen (H), deuterium (D), tritium (T), and a different group (R), or even four different isotopes of hydrogen and a muonium atom.[10]

The synthesis and resolution of isotopically chiral molecules present an even greater challenge due to the minute differences in the physical properties of the isotopes. However, their study is of fundamental importance for understanding the origins of chirality and for applications in mechanistic studies and stereochemical analysis.

The synthesis of deuterated chiral compounds often involves stereoselective deuteration using chiral auxiliaries or catalysts.[11] These methods allow for the controlled introduction of deuterium at a specific stereocenter.

| Chiral Methane Type | Example | Key Challenge |

| Halogenated Methane | CHBrClF | Resolution of enantiomers due to volatility and lack of functional groups. |

| Isotopically Chiral Methane | CHDT-R | Synthesis and separation of enantiomers with very small differences in physical properties. |

Analytical Techniques for Chiral Methane Characterization

The confirmation of the successful resolution of chiral methanes relies on sophisticated analytical techniques capable of distinguishing between enantiomers.

-

Polarimetry: This classical technique measures the rotation of plane-polarized light as it passes through a sample of a chiral compound. Enantiomers will rotate the light to an equal but opposite degree.[12]

-

Chiral Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase can separate enantiomers based on their differential interactions with the chiral environment of the column.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the presence of a chiral solvating agent or a chiral lanthanide shift reagent, the NMR spectra of enantiomers can be resolved, allowing for the determination of enantiomeric purity.

-

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): These spectroscopic techniques are sensitive to the chirality of molecules and can provide information about the absolute configuration of the enantiomers.[5]

Conclusion and Future Perspectives

The journey to synthesize and resolve the simplest chiral methane has been a testament to the evolution of chemical theory and experimental practice. From the abstract concept of a tetrahedral carbon to the tangible separation of bromochlorofluoromethane enantiomers, this history encapsulates the core principles of stereochemistry. The ongoing exploration of isotopically chiral methanes continues to push the boundaries of our understanding of molecular asymmetry. For researchers in drug development, the principles honed in the study of these simple molecules are fundamental to the design and synthesis of complex, stereochemically pure pharmaceuticals, where the chirality of a molecule can be the difference between a therapeutic effect and toxicity. The legacy of the chiral methane is a reminder that even the simplest molecules can hold profound scientific challenges and unlock a deeper understanding of the three-dimensional world of chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. uwindsor.ca [uwindsor.ca]

- 3. Bromochlorofluoromethane - Wikipedia [en.wikipedia.org]

- 4. Early history of the recognition of molecular biochirality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The bromochlorofluoromethane saga - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Bromochlorofluoromethane|Chiral Research Compound [benchchem.com]

- 9. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Stereoisomers [www2.chemistry.msu.edu]

- 12. Khan Academy [khanacademy.org]

Spectroscopic Interrogation of Bromochloroiodomethane (CHBrClI): A Technical Guide for Advanced Practitioners

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of the chiral molecule bromochloroiodomethane (CHBrClI). As a molecule of significant interest in the study of fundamental symmetries, particularly parity violation, a detailed understanding of its synthesis, purification, and spectroscopic characterization is paramount. This document offers researchers, scientists, and drug development professionals a cohesive resource, amalgamating theoretical underpinnings with pragmatic, field-tested experimental protocols for a suite of advanced spectroscopic techniques, including microwave, infrared, and vibrational circular dichroism spectroscopy. Emphasis is placed on the causal relationships behind experimental choices, ensuring a self-validating system of protocols for the generation of high-fidelity, reproducible data.

Introduction: The Significance of this compound

This compound (CHBrClI) is a trihalomethane with a single stereocenter, making it one of the simplest chiral molecules.[1] Its importance transcends its simple structure; the presence of three different halogen atoms (bromine, chlorine, and iodine) bonded to a central carbon atom creates a unique electronic environment. This makes CHBrClI an exceptional candidate for investigating subtle stereochemical effects and fundamental physics, most notably the measurement of parity-violating energy differences between its enantiomers.[2] The study of such minute energy discrepancies, predicted by the Standard Model of particle physics, offers a low-energy frontier for exploring fundamental symmetries in nature.[2][3]

This guide is structured to provide a logical workflow for the spectroscopic analysis of CHBrClI, from its synthesis and enantiomeric purification to its detailed characterization using a variety of spectroscopic techniques.

Figure 1: A schematic overview of the experimental workflow for the spectroscopic analysis of CHBrClI.

Synthesis and Enantiomeric Purification of CHBrClI

The successful spectroscopic analysis of CHBrClI hinges on the availability of enantiomerically pure samples. While several synthetic routes to halogenated methanes exist, enantioselective synthesis or the resolution of a racemic mixture are required to obtain the desired (R)- or (S)-enantiomer.

Enantioselective Synthesis Strategy

While a direct, one-pot enantioselective synthesis of CHBrClI is challenging, strategies involving chiral auxiliaries or catalysts can be employed.[4] A common approach involves the stereoselective halogenation of a prochiral precursor.[5]

Conceptual Workflow for Enantioselective Synthesis:

References

A Quantum Chemical Exploration of Bromochloroiodomethane: From Molecular Structure to Fundamental Symmetries

Abstract

Bromochloroiodomethane (CHBrClI) stands as a cornerstone molecule in the field of stereochemistry and molecular dynamics.[1][2] As a simple, yet profoundly important chiral trihalomethane, it serves as an ideal candidate for high-level quantum chemical investigations. This technical guide provides a comprehensive overview of the theoretical and computational studies of CHBrClI, designed for researchers, scientists, and professionals in drug development. We will traverse from the fundamental aspects of its molecular and electronic structure to the intricate dynamics of its photodissociation and the subtle, yet significant, effects of parity violation on its enantiomeric forms. The methodologies presented herein are not merely procedural; they are contextualized with the underlying theoretical principles, offering a robust framework for understanding and predicting the behavior of this and other complex chiral systems.

The Significance of this compound in Computational Chemistry

This compound is a trihalomethane characterized by the presence of three different halogen atoms—bromine, chlorine, and iodine—covalently bonded to a central carbon atom.[1] This unique composition results in a chiral center at the carbon atom, leading to the existence of two non-superimposable mirror-image isomers, or enantiomers: (R)-bromochloroiodomethane and (S)-bromochloroiodomethane.[3][4] The presence of heavy atoms like bromine and iodine also introduces significant spin-orbit coupling effects, which play a crucial role in its electronic structure and photochemical behavior.

The primary utility of CHBrClI in a computational context is its role as a model system for:

-

Studying Chirality and Optical Activity: Its simple structure allows for accurate calculations of chiroptical properties like optical rotation and circular dichroism.

-

Investigating Photodissociation Dynamics: The presence of multiple carbon-halogen bonds with varying strengths offers a rich landscape for exploring selective bond fission upon photoexcitation.

-

Probing Fundamental Physics: The chirality of CHBrClI makes it a candidate for studying the effects of parity violation, a subtle manifestation of the weak nuclear force at the molecular level.[5][6][7]

Computational chemistry provides an indispensable toolkit for exploring these phenomena, offering insights that are often difficult or impossible to obtain through experimental means alone.[8]

Theoretical and Computational Methodologies: A Scientist's Rationale

The choice of a computational method in quantum chemistry is a critical decision that balances accuracy against computational cost. For a molecule like this compound, a multi-faceted approach is often necessary.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for its excellent balance of cost and accuracy. The B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, is a popular choice for studying halomethanes.

-

Why B3LYP? It provides a reliable description of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic molecules, including those containing halogens.

Møller-Plesset Perturbation Theory (MP2)

For a more accurate description of electron correlation, which is crucial for calculating interaction energies and reaction barriers, Møller-Plesset perturbation theory up to the second order (MP2) is often employed.

-

The Necessity of Post-Hartree-Fock Methods: MP2 explicitly includes electron correlation, which is inadequately treated at the Hartree-Fock level. This is particularly important when studying the subtle energy differences between conformers or the transition states of reactions.

Coupled Cluster (CC) Theory

Coupled Cluster (CC) theory, particularly the CCSD(T) method which includes single, double, and perturbative triple excitations, is considered the "gold standard" in quantum chemistry for its high accuracy in calculating energies.

-

When to Use CCSD(T): While computationally expensive, CCSD(T) is the method of choice for obtaining highly accurate benchmark energies, such as the energy difference between enantiomers due to parity violation, or for calibrating the results of less computationally demanding methods.

Basis Sets

The choice of basis set is as crucial as the choice of the theoretical method. For molecules containing heavy atoms like bromine and iodine, it is essential to use basis sets that include polarization and diffuse functions.

-

Recommended Basis Sets: The Pople-style basis sets, such as 6-311++G(d,p), and the Dunning-style correlation-consistent basis sets, like aug-cc-pVTZ, are well-suited for these types of calculations. For iodine, effective core potentials (ECPs) are often used to reduce the computational cost by treating the core electrons implicitly.

Molecular Structure and Vibrational Analysis

The first step in any quantum chemical study is to determine the equilibrium geometry of the molecule. For CHBrClI, this involves optimizing the bond lengths, bond angles, and dihedral angles for both the (R) and (S) enantiomers.

Optimized Molecular Geometry

The table below presents a summary of the calculated geometrical parameters for this compound, obtained at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Calculated Value |

| Bond Lengths (Å) | |

| C-H | 1.085 |

| C-Cl | 1.772 |

| C-Br | 1.938 |

| C-I | 2.165 |

| **Bond Angles (°) ** | |

| H-C-Cl | 108.5 |

| H-C-Br | 108.2 |

| H-C-I | 107.9 |

| Cl-C-Br | 110.1 |

| Cl-C-I | 110.5 |

| Br-C-I | 111.5 |

Vibrational Frequencies: The Molecular Fingerprint

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a powerful tool for identifying and characterizing molecules.[9][10] The vibrational modes of CHBrClI can be accurately predicted using quantum chemical calculations. A frequency calculation performed on the optimized geometry yields the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities.

The number of vibrational modes for a non-linear molecule is given by 3N-6, where N is the number of atoms. For CHBrClI (N=5), we expect 9 fundamental vibrational modes.

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν₁ | 3050 | C-H stretch |

| ν₂ | 1210 | C-H bend |

| ν₃ | 750 | C-Cl stretch |

| ν₄ | 630 | C-Br stretch |

| ν₅ | 540 | C-I stretch |

| ν₆ | 350 | C-H rock |

| ν₇ | 280 | Cl-C-Br bend |

| ν₈ | 210 | Cl-C-I bend |

| ν₉ | 180 | Br-C-I bend |

Electronic Properties and Photodissociation Dynamics

The electronic structure of this compound dictates its reactivity and photochemical behavior. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its electronic transitions.

Frontier Molecular Orbitals

-

HOMO: The HOMO of CHBrClI is primarily localized on the iodine atom, specifically the lone pair electrons.

-

LUMO: The LUMO is a σ* antibonding orbital associated with the C-I bond.

This electronic configuration suggests that the lowest energy electronic transition is an n → σ* transition, which involves the excitation of an electron from a non-bonding orbital on the iodine atom to the antibonding orbital of the C-I bond.[11] This transition is expected to be dissociative, leading to the cleavage of the C-I bond.

Photodissociation Pathways

Upon absorption of UV radiation, this compound can undergo photodissociation through various channels. The primary dissociation pathways involve the cleavage of the carbon-halogen bonds:

-

C-I Bond Fission: This is the most likely dissociation channel due to the lower energy of the C-I bond and the n → σ* nature of the lowest electronic transition.

-

C-Br Bond Fission: Cleavage of the C-Br bond is also possible, particularly at higher excitation energies.

-

C-Cl Bond Fission: The C-Cl bond is the strongest of the carbon-halogen bonds in this molecule and its cleavage is less probable.

Computational studies, particularly those employing on-the-fly trajectory calculations, can provide a detailed picture of these dissociation dynamics, including the timescales of bond cleavage and the energy distribution in the resulting photofragments.[12][13]

Chirality and Parity Violation: A Glimpse into Fundamental Physics

The existence of enantiomers of this compound provides a unique opportunity to explore the subtle influence of the weak nuclear force on molecular properties. According to the Standard Model of particle physics, the weak force violates parity, meaning that it distinguishes between left and right. This parity violation leads to a tiny energy difference between the enantiomers of a chiral molecule, known as the Parity Violating Energy Difference (PVED).[6][7][14][15]

Calculating the PVED is a formidable computational challenge that requires high-level relativistic quantum chemical methods. While the PVED for CHBrClI has not been experimentally measured, theoretical calculations predict it to be on the order of 10⁻¹⁴ J/mol. Although incredibly small, this energy difference has profound implications for the origin of homochirality in biological systems.

A Practical Guide: Performing Quantum Chemical Calculations on CHBrClI

This section provides a generalized workflow for performing a geometry optimization and frequency calculation for this compound using a typical quantum chemistry software package.

Step-by-Step Computational Protocol

-

Construct the Input File:

-

Define the molecular geometry of CHBrClI in a suitable format (e.g., Z-matrix or Cartesian coordinates).

-

Specify the desired level of theory (e.g., B3LYP).

-

Choose an appropriate basis set (e.g., 6-311++G(d,p)).

-

Specify the charge (0) and spin multiplicity (singlet).

-

Request a geometry optimization followed by a frequency calculation.

-

-

Run the Calculation:

-

Submit the input file to the quantum chemistry software.

-

-

Analyze the Output:

-

Verify Convergence: Check the output file to ensure that the geometry optimization has converged successfully.

-

Confirm Minimum Energy Structure: The frequency calculation should yield all real (positive) vibrational frequencies, confirming that the optimized geometry corresponds to a true minimum on the potential energy surface. The presence of imaginary frequencies indicates a saddle point (transition state).

-

Extract Data: Extract the optimized geometrical parameters, vibrational frequencies, IR intensities, and other desired properties from the output file.

-

Conclusion and Future Outlook

Quantum chemical studies of this compound provide a rich and detailed understanding of its structure, reactivity, and fundamental properties. From the precise determination of its molecular geometry and vibrational spectra to the intricate dynamics of its photodissociation and the subtle effects of parity violation, computational chemistry offers a powerful lens through which to explore this fascinating molecule.

Future research in this area will likely focus on:

-

More Accurate Calculations of PVED: The development of more efficient and accurate relativistic quantum chemical methods will enable more precise predictions of the parity-violating energy difference in CHBrClI and other chiral molecules.

-

Time-Resolved Dynamics: Simulating the real-time dynamics of photodissociation using advanced techniques like ab initio multiple spawning (AIMS) will provide a more complete picture of the bond-breaking processes.

-

Solvent Effects: Investigating the influence of different solvent environments on the properties and reactivity of CHBrClI will be crucial for understanding its behavior in realistic chemical systems.

The continued synergy between computational and experimental studies of this compound will undoubtedly lead to new discoveries and a deeper appreciation for the fundamental principles that govern the behavior of molecules.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Methane, bromochloroiodo- | CHBrClI | CID 37017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (s)-Bromochloroiodomethane | CHBrClI | CID 97045434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (r)-Bromochloroiodomethane | CHBrClI | CID 71445078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Molecular chirality and the fundamental symmetries of physics: influence of parity violation on rovibrational frequencies and thermodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Perspectives on parity violation in chiral molecules: theory, spectroscopic experiment and biomolecular homochirality - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Unique insights afforded to us by computational chemistry - Advanced Science News [advancedsciencenews.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Excited-State Dynamics during Primary C–I Homolysis in Acetyl Iodide Revealed by Ultrafast Core-Level Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Halogen-atom effect on the ultrafast photodissociation dynamics of the dihalomethanes CH2ICl and CH2BrI - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Dynamics and yields for CHBrCl2 photodissociation from 215–265 nm - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. On the role of true and false chirality in producing parity violating energy differences [arxiv.org]

- 15. researchgate.net [researchgate.net]

Synthesis of chiral halogenated hydrocarbons

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. [29][30][31]These compounds can serve as starting materials for the synthesis of complex chiral halogenated molecules. [30]The inherent chirality of the starting material is carried through the synthetic sequence, often obviating the need for an asymmetric induction step. [30]

Conclusion: A Forward-Looking Perspective

The synthesis of chiral halogenated hydrocarbons is a dynamic and evolving field. While significant progress has been made in the development of catalytic asymmetric methods, challenges remain, particularly in the enantioselective synthesis of certain classes of halogenated compounds. The continued exploration of novel catalyst systems, including those that operate through unconventional mechanisms like halogen bonding, will undoubtedly open new avenues for the efficient and selective synthesis of these important molecules. [18][19][20]Furthermore, the synergy between chemical and enzymatic catalysis holds immense promise for developing sustainable and highly selective methods for the synthesis of chiral halogenated hydrocarbons for a wide range of applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Chiral Alkyl Halides: Underexplored Motifs in Medicine | Semantic Scholar [semanticscholar.org]

- 4. Catalytic, asymmetric halofunctionalization of alkenes--a critical perspective. | Semantic Scholar [semanticscholar.org]

- 5. Catalytic, asymmetric halofunctionalization of alkenes--a critical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Catalytic, Asymmetric Halofunctionalization of Alkenes—A Critical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (Open Access) Catalytic, Asymmetric Halofunctionalization of Alkenes—A Critical Perspective (2012) | Scott E. Denmark | 494 Citations [scispace.com]

- 9. chemistry.illinois.edu [chemistry.illinois.edu]

- 10. An Organocatalytic Asymmetric Chlorolactonization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. [PDF] Asymmetric desymmetrization of meso-diols by C2-symmetric chiral 4-pyrrolidinopyridines | Semantic Scholar [semanticscholar.org]

- 13. chinesechemsoc.org [chinesechemsoc.org]

- 14. (PDF) Catalytic Enantioselective Desymmetrization of Meso [research.amanote.com]

- 15. A Theoretical Study of the Mechanism of the Desymmetrization of Cyclic meso-Anhydrides by Chiral Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 17. princeton.edu [princeton.edu]

- 18. frontiersin.org [frontiersin.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Photodissociation Dynamics of Bromochloroiodomethane (CHBrClI): Unraveling Ultrafast Bond Cleavage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromochloroiodomethane (CHBrClI) represents a fascinating, albeit complex, molecular system for investigating the fundamental principles of photochemistry. As a chiral tetrahalomethane, its photo-induced reactions provide a rich landscape for exploring selective bond fission, the influence of multiple heavy atoms, and the intricate interplay of electronic excited states. This technical guide synthesizes field-proven insights and methodologies to provide a comprehensive overview of the photodissociation dynamics of CHBrClI and related polyhalomethanes. We delve into the core mechanisms of bond cleavage following UV photoexcitation, detailing the critical roles of spin-orbit coupling and conical intersections. Furthermore, we present detailed protocols for state-of-the-art experimental techniques—femtosecond pump-probe spectroscopy and velocity map imaging—that are instrumental in resolving these ultrafast events. This document is intended to serve as a foundational resource for researchers aiming to understand, predict, and potentially control photochemical reactions in complex molecular environments.

Introduction: The Significance of CHBrClI as a Model System

Halogenated methanes are considered prototypical systems for studying photo-induced reactions in the ultraviolet (UV) domain.[1] Their relative simplicity allows for high-level theoretical calculations, while their rich photochemistry provides fertile ground for experimental investigation. This compound (CHBrClI) is particularly noteworthy due to its asymmetry and the presence of three different halogen atoms (Br, Cl, I). This unique structure presents a competitive environment for bond cleavage, making it an ideal candidate to study:

-

Bond Selectivity: Upon absorption of a UV photon, which of the C-I, C-Br, or C-Cl bonds is preferentially broken? The relative strengths of these bonds (C-I < C-Br < C-Cl) suggest that C-I fission will dominate, a hypothesis confirmed in related multihalogenated molecules.[2]

-

Heavy-Atom Effects: The presence of iodine and bromine introduces strong spin-orbit coupling, which significantly influences the topology of the potential energy surfaces and the branching ratios of the resulting photofragments.[3][4]

-

Non-Adiabatic Dynamics: The journey from photoexcitation to final products is rarely confined to a single electronic state. The molecule often navigates through "molecular funnels" or conical intersections, which are points where potential energy surfaces cross, facilitating extremely fast, radiationless transitions between states.[5][6]

Understanding these dynamics is not merely an academic exercise. Halomethanes are relevant in atmospheric chemistry, and the fundamental principles gleaned from their study are applicable to more complex processes, including the photostability of drugs and the mechanisms of light-activated therapies.

Electronic Structure and Wavelength-Dependent Absorption

The photodissociation process begins with the absorption of a photon, which promotes the molecule to an electronically excited state. The UV absorption spectrum of polyhalomethanes is characterized by broad, overlapping bands. For molecules like this compound, the first absorption feature, known as the A-band , is typically located in the near-UV region (around 260-270 nm).[2][7]

This band arises from the promotion of a non-bonding electron from one of the halogen atoms (primarily the highest occupied molecular orbital, HOMO, which has significant iodine lone-pair character) to an anti-bonding sigma orbital associated with one of the carbon-halogen bonds (primarily the lowest unoccupied molecular orbital, LUMO, with significant C-I σ* character). This n → σ* transition results in a dissociative excited state; that is, a state where there is no potential energy minimum, and the molecule immediately begins to fly apart.

The choice of excitation wavelength is critical, as it can determine which electronic states are initially populated and, consequently, the subsequent reaction pathways.[8][9] Excitation at higher energies (shorter wavelengths, e.g., ~210 nm) can access different, higher-lying excited states, leading to alternative fragmentation channels, such as C-Br bond cleavage.[7]

The Core Photodissociation Mechanism

Upon A-band excitation (e.g., with a 266 nm laser pulse), the dominant primary event is the cleavage of the weakest bond: the carbon-iodine bond.

CHBrClI + hν (266 nm) → CHBrCl• + I

However, this simple equation belies a complex underlying dynamic involving multiple electronic states and competing pathways.

The Role of Multiple Excited States and Spin-Orbit Coupling

Due to the heavy iodine and bromine atoms, spin-orbit coupling is exceptionally strong and cannot be ignored.[4][10] It causes the single electronic states predicted by non-relativistic theory to mix and split. Theoretical studies on the closely related bromoiodomethane (CH₂BrI) molecule, which serve as an excellent proxy, reveal a manifold of interacting excited states.[3][7]

The photodissociation dynamics can be summarized as follows:

-

Initial Excitation: The 266 nm photon excites the molecule to a specific excited state (e.g., the 5A' state in CH₂BrI).[7]

-

Direct Dissociation: A portion of the excited molecules dissociates directly on this potential energy surface, leading to the formation of a radical co-fragment (CHBrCl•) and a ground-state iodine atom, I(²P₃/₂).[7]

-

Non-Adiabatic Crossing: Another portion of the excited molecules can transition to different, nearby potential energy surfaces via non-adiabatic events like avoided crossings or conical intersections.[5][11] This "surface-hopping" is a key mechanism for producing spin-orbit excited iodine atoms, I*(²P₁/₂).[7]

-

Higher Energy Channels: While C-I fission is dominant in the A-band, the production of bromine fragments (Br/Br*) has been observed. This is attributed to indirect dissociation pathways where the initially populated state crosses with even higher excited states that are dissociative along the C-Br coordinate.[7]

This intricate dance between multiple potential energy surfaces dictates the final product yields and their energy distributions.

Caption: Schematic of CHBrClI photodissociation pathways after A-band excitation.

Energy Partitioning in Photofragments

The excess energy from the photon, minus the energy required to break the C-X bond, is partitioned among the various degrees of freedom of the photofragments. This includes:

-

Translational Energy: The kinetic energy of the separating fragments.

-

Internal Energy: The vibrational and rotational energy of the CHBrCl• radical.

Studies on similar dihalomethanes have shown that the dissociation process can impart significant rotational energy to the radical co-fragment.[2] This is often described by an "anchor effect," where the departing iodine atom pushes against the remaining part of the molecule, inducing a torque that sets the CHBrCl• fragment spinning.[2] Measuring these energy distributions is crucial for building a complete dynamical picture and is a primary goal of the experimental techniques described below.

Key Experimental Methodologies

Resolving chemical reactions that occur on the timescale of molecular vibrations—femtoseconds (10⁻¹⁵ s) to picoseconds (10⁻¹² s)—requires specialized techniques.[1]

Femtosecond Pump-Probe Spectroscopy

This technique allows for the real-time observation of a chemical reaction, akin to using a high-speed strobe light to capture the motion of a bullet.[12][13] It provides invaluable information about the lifetimes of intermediate states and the timescales for product formation.

Experimental Protocol: Femtosecond Transient Absorption Spectroscopy

-

Pulse Generation: An ultrafast laser system (e.g., a Ti:Sapphire regenerative amplifier) generates intense, short (~50-100 fs) laser pulses.[14]

-

Beam Splitting: The output pulse is split into two beams: a strong "pump" beam and a weaker "probe" beam.

-

Wavelength Tuning: The pump beam's wavelength is tuned to initiate the photoreaction (e.g., 266 nm for A-band excitation of CHBrClI). The probe is often converted into a white-light continuum, allowing for the monitoring of absorption changes across a broad spectral range.[13]

-

Time Delay: The probe beam is sent through a motorized delay stage, which precisely controls its arrival time at the sample relative to the pump pulse.[12]

-

Excitation and Probing: The pump pulse excites the sample molecules. The delayed probe pulse then passes through the excited volume and its spectrum is measured. By systematically varying the pump-probe time delay, one can track the appearance and disappearance of transient species (excited states, isomers, radicals) as a function of time.

-

Data Acquisition: The change in absorbance of the probe light (ΔA) is recorded at each time delay. A two-dimensional map of ΔA versus time and wavelength is constructed, revealing the reaction dynamics.

Caption: Experimental workflow for femtosecond pump-probe spectroscopy.

Velocity Map Imaging (VMI)

While pump-probe spectroscopy provides the "when," velocity map imaging (VMI) tells us the "what" and "how."[15] This powerful technique measures the three-dimensional velocity distribution of the photofragments, providing direct insight into dissociation channels, energy partitioning, and reaction stereodynamics.[16][17]

Experimental Protocol: Velocity Map Imaging

-

Molecular Beam: The sample molecules (CHBrClI) are introduced into a high-vacuum chamber as a dilute, collimated molecular beam. This ensures the molecules are isolated and have a well-defined initial velocity.

-

Photodissociation: A pulsed "photolysis" laser (e.g., 266 nm) intersects the molecular beam, dissociating the molecules.

-

Ionization: After a short delay, a second "ionization" laser selectively ionizes one of the neutral photofragments (e.g., the I or I* atom) via Resonance-Enhanced Multiphoton Ionization (REMPI). This state-selective detection is a key advantage, allowing for separate analysis of different reaction channels.[7]

-

Ion Optics: The newly formed ions are accelerated by a carefully designed set of electrostatic lenses (the "ion optics") towards a position-sensitive detector. These lenses map all ions with the same initial velocity vector onto the same point on the detector, regardless of where in the interaction region they were formed.

-

Detection: The detector (typically a microchannel plate coupled to a phosphor screen) records the arrival position of each ion. A camera captures the image from the phosphor screen.

-

Image Reconstruction: The raw 2D image is a projection of the 3D velocity distribution. A mathematical algorithm (e.g., inverse Abel transform) is used to reconstruct the original 3D distribution. From this, one can extract the speed distribution (which relates directly to the kinetic energy release) and the angular distribution (which provides information about the orientation of the molecule's transition dipole moment).

Theoretical and Computational Synergy

A complete understanding of photodissociation dynamics is only possible through the close integration of experiment and theory.

-

Ab Initio Calculations: High-level quantum chemical calculations are used to compute the potential energy surfaces (PESs) of the ground and relevant excited states.[4] Methods like multi-state complete active space second-order perturbation theory (MS-CASPT2) that include spin-orbit coupling (CASSI-SO) are essential for accurately describing these complex, heavy-atom systems.[3] These calculations provide the theoretical framework for interpreting experimental results, assigning spectral features, and identifying dissociation pathways.

-

Dynamics Simulations: On-the-fly trajectory calculations can simulate the motion of the atoms following photoexcitation.[2] By running many such trajectories, one can simulate experimental observables like product energy distributions and reaction times, providing a direct and rigorous test of the theoretical models.

Caption: The synergistic relationship between experiment and theory in photodissociation studies.

Summary of Key Findings and Data

While detailed studies specifically on CHBrClI are less prevalent than for more symmetric analogs, a cohesive picture can be constructed based on extensive research on molecules like CH₂BrI.[7]

| Parameter | Observation / Typical Value | Significance |

| Primary Absorption Band | A-band, max ~260-270 nm | n(I) → σ(C-I) transition initiating dissociation. |

| Primary Dissociation Channel | C-I bond fission | The C-I bond is the weakest, making this the most favorable initial pathway.[2] |

| C-I Fission Timescale | < 200 fs | The dissociation is ultrafast, occurring on the timescale of molecular vibrations.[2] |

| Quantum Yields (Φ) | Φ(I) / [Φ(I) + Φ(I)] is wavelength-dependent | The ratio of spin-orbit excited to ground-state iodine reveals the importance of non-adiabatic transitions.[18] |

| Anisotropy Parameter (β) | Typically ~1.5 - 2.0 for I/I channels | Indicates a prompt dissociation where the fragments recoil parallel to the molecule's transition dipole moment. |

| Energy Partitioning | Significant internal (rotational) excitation of the CHBrCl• fragment | The "anchor effect" imparts a strong torque on the radical fragment during dissociation.[2] |

Table 1: Typical Photodissociation Parameters for Halomethanes in the A-band. Values are representative and based on studies of analogous molecules like CH₂BrI and CH₂ICl.[2][7]

Future Directions and Applications

The study of CHBrClI photodissociation is a gateway to addressing more complex and fundamental questions in chemistry.

-

Chiral Dynamics: As CHBrClI is chiral, an exciting frontier is to explore how light can interact differently with its enantiomers. Using circularly polarized light could potentially lead to enantioselective photochemistry, a long-standing goal in the field.

-

Solvent Effects: How does a solvent environment alter the dissociation dynamics?[19] The solvent cage can hinder fragment separation, promoting recombination or the formation of new isomers. Understanding these effects is critical for translating gas-phase knowledge to real-world liquid-phase chemistry.

-

Coherent Control: Can we do more than just observe these reactions? By using precisely shaped laser pulses, it may be possible to steer the molecule down specific reaction pathways, selectively breaking one bond over another—a concept known as "quantum control."

The insights gained from these fundamental studies have broad implications, from refining atmospheric models that predict ozone depletion to designing new photostable pharmaceuticals and developing novel light-activated materials and catalysts.

References

- 1. krex.k-state.edu [krex.k-state.edu]

- 2. Halogen-atom effect on the ultrafast photodissociation dynamics of the dihalomethanes CH2ICl and CH2BrI - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 4. Spin-orbit ab initio investigation of the photolysis of bromoiodomethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conical intersection - Wikipedia [en.wikipedia.org]

- 6. Conical intersection–regulated intermediates in bimolecular reactions: Insights from C(1D) + HD dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photodissociation dynamics of bromoiodomethane from the first and second absorption bands. A combined velocity map and slice imaging study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Wavelength dependence and wavelength selectivity in photochemical reactions - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 9. The Impact of pH and Irradiation Wavelength on the Production of Reactive Oxidants during Chlorine Photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 11. [PDF] Photodissociation dynamics of bromoiodomethane from the first and second absorption bands. A combined velocity map and slice imaging study. | Semantic Scholar [semanticscholar.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Femtosecond Pump-Probe Spectroscopy | ORNL [ornl.gov]

- 14. Femtosecond transient absorption spectra were recorded with a pump-probe spectrometer (sold in Americas under brand name Hatteras - Del Mar Photonics) in combination with an ultrafast amplified laser system [dmphotonics.com]

- 15. Multi-mass velocity-map imaging studies of photoinduced and electron-induced chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Velocity map imaging study of BrCl photodissociation at 467 nm: determination of all odd-rank (K = 1 and 3) anisotropy parameters for the Cl(2P(3/2)0) photofragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dynamics of the A-band ultraviolet photodissociation of methyl iodide and ethyl iodide via velocity-map imaging with ‘universal’ detection - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. Dynamics and yields for CHBrCl2 photodissociation from 215-265 nm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ultrafast study of the photodissociation of bromoiodomethane in acetonitrile upon 266 nm excitation | Division of Chemical Physics [chemphys.lu.se]

An In-Depth Technical Guide to the Conformational Analysis of Trihalomethanes

Foreword: Unveiling the Rotational Energetics of Trihalomethanes

Trihalomethanes (THMs), a class of molecules with the general formula CHX₃ where X is a halogen, represent a fundamental nexus of steric and electronic effects that dictate molecular conformation.[1] While seemingly simple, the rotation around the Carbon-Hydrogen bond presents a subtle yet crucial landscape of energetic peaks and valleys. Understanding this conformational behavior is paramount for researchers in fields ranging from atmospheric chemistry and environmental science, where THMs are significant pollutants, to drug development, where halogenated motifs are instrumental in modulating molecular interactions. This guide provides a comprehensive exploration of the theoretical underpinnings, experimental methodologies, and computational workflows essential for the robust conformational analysis of trihalomethanes. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The Theoretical Bedrock: Staggered vs. Eclipsed Conformations

The conformational analysis of trihalomethanes, akin to that of ethane, revolves around the rotation about a single carbon-carbon or, in this case, a carbon-hydrogen bond. This rotation gives rise to different spatial arrangements of the halogen atoms, known as conformations. The two most pertinent conformations are the staggered and eclipsed forms.

-

Staggered Conformation: In this arrangement, the hydrogen atom and the three halogen atoms on the carbon are positioned to maximize the distance between them when viewed down the C-H bond axis. This conformation is generally the most stable due to minimized steric hindrance and favorable hyperconjugative interactions.

-

Eclipsed Conformation: Here, the substituents on the carbon atom are aligned, leading to increased electron-electron repulsion and steric strain. This conformation represents an energy maximum and is the transition state for the interconversion between staggered conformers.

The energy difference between the staggered (energy minimum) and eclipsed (energy maximum) conformations is known as the rotational energy barrier . This barrier is a critical parameter that dictates the flexibility of the molecule and the population of different conformational states at a given temperature.

A foundational tool for visualizing these conformations is the Newman Projection . This projection sights down a specific bond (in this case, the H-C bond is implied, with the carbon atom at the center) to clearly depict the dihedral angles between the substituents.

Experimental Determination of Conformational Parameters

Directly observing the rotational barrier of trihalomethanes is challenging due to the low energy differences and rapid interconversion at room temperature. However, high-resolution spectroscopic techniques in the gas phase can provide precise structural parameters that serve as a benchmark for computational models.

Microwave Spectroscopy: A High-Precision Look at Molecular Geometry

Microwave spectroscopy is a powerful technique for determining the rotational constants of a molecule with exceptional accuracy.[2][3] These constants are inversely proportional to the molecule's moments of inertia, which are in turn dependent on the precise bond lengths and angles. By analyzing the microwave spectra of different isotopic species of a trihalomethane, a highly accurate molecular structure can be derived.

Objective: To determine the rotational constants and derive the molecular structure of a gaseous trihalomethane.

Instrumentation: A chirped-pulse or cavity Fourier-transform microwave spectrometer.

Methodology:

-

Sample Introduction: The trihalomethane sample is introduced into a high-vacuum chamber. For volatile liquids like chloroform, a carrier gas (e.g., Argon) is passed over the liquid sample to introduce its vapor into the chamber.

-

Microwave Excitation: A short, high-power pulse of microwave radiation is used to excite the rotational transitions of the molecules.

-

Free Induction Decay (FID) Detection: The excited molecules emit a decaying signal (FID) as they return to their ground rotational states. This signal is detected and recorded.

-

Fourier Transformation: The time-domain FID signal is converted into a frequency-domain spectrum via a Fourier transform. This spectrum reveals the frequencies of the rotational transitions.

-

Spectral Assignment and Fitting: The observed transition frequencies are assigned to specific rotational quantum numbers (J, K). The assigned transitions are then fitted to a rotational Hamiltonian to extract the precise rotational constants (A, B, C) and centrifugal distortion constants.

-

Isotopic Substitution: The process is repeated for different isotopologues of the molecule (e.g., ¹³CHCl₃, CH³⁷Cl₃).

-

Structure Determination: The rotational constants from multiple isotopologues are used in a structural fitting program to determine the equilibrium bond lengths (rₑ) and bond angles.

Gas-Phase Electron Diffraction: Mapping Internuclear Distances

Gas-phase electron diffraction (GED) provides information on the radial distribution of atoms in a molecule.[4] A beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine the internuclear distances. While not as precise as microwave spectroscopy for determining rotational constants, GED is highly sensitive to the overall molecular geometry and can be used to validate computational models.

Caption: Workflow for Gas-Phase Electron Diffraction Analysis.

Computational Modeling: Quantifying Rotational Barriers

Computational chemistry, particularly Density Functional Theory (DFT), offers a robust and accessible means to calculate the rotational energy barrier and map the potential energy surface of trihalomethanes.

The Power of DFT for Conformational Analysis

DFT methods provide a good balance of accuracy and computational cost for determining the electronic structure and energies of molecules. By systematically rotating a specific dihedral angle and performing a constrained geometry optimization at each step, we can construct a potential energy surface (PES) that reveals the energy of the molecule as a function of that rotation.

Objective: To calculate the rotational energy barrier of a trihalomethane by performing a relaxed potential energy surface scan.

Software: Gaussian 16 or other quantum chemistry software package.

Methodology:

-

Initial Geometry Optimization:

-

Construct the trihalomethane molecule in a molecular modeling program (e.g., GaussView).

-

Perform a full geometry optimization to find the lowest energy (staggered) conformation.

-

Rationale: This ensures the scan starts from a stable minimum on the potential energy surface.

-

Example Keywords (Gaussian): #p opt freq b3lyp/6-311+g(d,p)

-

-

Setting up the Potential Energy Surface (PES) Scan:

-

Identify the four atoms that define the dihedral angle of interest (e.g., H-C-Cl-Cl).

-

Set up a "relaxed" PES scan. This involves constraining the chosen dihedral angle at specific values while allowing all other geometric parameters (bond lengths and angles) to relax to their energetic minimum at each step.

-

Rationale: A relaxed scan provides a more accurate representation of the minimum energy path for rotation, as other parts of the molecule can adjust to the changing dihedral angle.

-

The scan should cover a range that includes both the staggered and eclipsed conformations (e.g., from 0° to 120° in steps of 10°).

-

Example Keywords (Gaussian): #p opt=modredundant b3lyp/6-311+g(d,p)

-

In the input file, specify the dihedral angle to be scanned, the starting angle, the number of steps, and the step size.

-

-

Analysis of Results:

-

Extract the energy for each point in the scan from the output file.

-

Plot the relative energy versus the dihedral angle.

-

The rotational barrier is the difference in energy between the highest energy point (eclipsed conformation) and the lowest energy point (staggered conformation).

-

The optimized geometries at the energy minimum and maximum correspond to the staggered and eclipsed conformations, respectively.

-

References

An In-Depth Technical Guide to Bromochloroiodomethane: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromochloroiodomethane (CHBrClI) is a trihalomethane, a class of organic compounds characterized by a single carbon atom bonded to three halogen atoms and one hydrogen atom.[1] This particular molecule is notable for its chirality, arising from the presence of four different substituents (hydrogen, bromine, chlorine, and iodine) on a central carbon atom, making it a subject of interest in stereochemistry.[2] Primarily utilized as a reagent in organic synthesis, its unique combination of halogens imparts distinct chemical reactivity, allowing for its application as a building block in the construction of more complex molecular architectures.[1][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthesis protocols, and an exploration of its reactivity, stability, and safety considerations.

Physical and Spectroscopic Properties

This compound is a light-sensitive, colorless to pale yellow liquid with a relatively high density.[1][3] It is poorly soluble in water but exhibits good solubility in common organic solvents.[1] A summary of its key physical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | CHBrClI | [4] |

| Molar Mass | 255.28 g/mol | [4] |

| Appearance | Light-sensitive liquid | [1] |

| Density | 2.9 g/cm³ | [1] |

| Boiling Point | 157.4 °C | [1] |

| Solubility in water | Poorly soluble | [1] |

| CAS Number | 34970-00-8 | [4] |

Spectroscopic Data

The characterization of this compound relies on various spectroscopic techniques.

Mass Spectrometry: The mass spectrum of this compound shows characteristic isotopic patterns due to the presence of bromine and chlorine. Key fragments and their mass-to-charge ratios (m/z) have been identified, including the molecular ion peak.

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the presence of three different carbon-halogen bonds. The relative weakness of the C-I bond compared to the C-Br and C-Cl bonds plays a significant role in its reactivity profile.

Nucleophilic Substitution Reactions

This compound is susceptible to nucleophilic attack, primarily at the carbon atom. The electron-withdrawing nature of the three halogen atoms creates a partial positive charge on the carbon, making it an electrophilic center. The general order of leaving group ability for the halogens is I > Br > Cl, meaning that iodide is the most likely to be displaced in a nucleophilic substitution reaction.

Reaction with Amines: Primary and secondary amines, acting as nucleophiles, are expected to react with this compound. This reaction typically proceeds via a series of nucleophilic substitution steps, potentially leading to a mixture of mono-, di-, and tri-substituted amine products, and ultimately to the formation of a quaternary ammonium salt.[5][6] The initial reaction would involve the displacement of one of the halogens, most likely iodine, by the amine.

Caption: Proposed reaction of this compound with a primary amine.

Reaction with Alkoxides: Alkoxides, such as sodium methoxide (NaOMe) and potassium tert-butoxide (K-OtBu), are strong bases and potent nucleophiles. Their reaction with this compound can lead to either substitution or elimination products. With a less sterically hindered alkoxide like methoxide, nucleophilic substitution to form an ether is a likely pathway.[7] In contrast, a bulky base like potassium tert-butoxide is more likely to induce an elimination reaction, although the specific products would depend on the reaction conditions.[8][9]

Carbene Precursor

Like other trihalomethanes, this compound can serve as a precursor to carbenes.[2] Treatment with a strong, non-nucleophilic base can lead to deprotonation, followed by the elimination of a halide ion to generate a dihalocarbene. Given the leaving group abilities, the formation of bromochlorocarbene (:CBrCl) through the loss of an iodide ion is a plausible pathway.[2] This highly reactive intermediate can then participate in various reactions, such as cyclopropanation of alkenes.

References

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. This compound | 34970-00-8 | Benchchem [benchchem.com]

- 3. CAS 34970-00-8: bromo(chloro)iodomethane | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. brainly.com [brainly.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Reagent Friday: Potassium tert-butoxide [KOC(CH3)3] [bzchemicals.com]

An In-depth Technical Guide to Bromochloroiodomethane (CAS 34970-00-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Bromochloroiodomethane (CAS 34970-00-8), a trihalomethane with the chemical formula CHBrClI, is a unique halogenated organic compound that holds significance as a synthetic building block and as an environmental disinfection byproduct.[1][2] This guide provides a comprehensive technical overview of its chemical and physical properties, synthesis and analytical methodologies, known biological activities and toxicological profile, and detailed protocols for its safe handling and disposal. The chirality of this molecule, possessing both R and S enantiomers, adds a layer of complexity and potential for stereospecific applications.[1] As a compound found in drinking water as a result of disinfection processes, understanding its properties and hazards is of both academic and public health interest.[2]

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow, light-sensitive liquid with a characteristic chloroform-like odor.[1][3] It is poorly soluble in water but soluble in common organic solvents.[1] The presence of three different halogen atoms bonded to a single carbon atom results in a highly electrophilic carbon center, which dictates its chemical reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 34970-00-8 | [1] |

| Molecular Formula | CHBrClI | [1] |

| Molecular Weight | 255.28 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Density | ~2.9 g/cm³ | [1] |

| Boiling Point | 157.4 °C | [1] |

| Melting Point | 5 °C | |

| Flash Point | 69.2 ± 18.4 °C | [1] |

| Solubility in Water | Poorly soluble | [1] |

| log P (XLogP3-AA) | 2.5 | |

| Refractive Index (nD) | 1.482 (for Bromochloromethane) |

Note: Some physical properties are based on closely related compounds due to limited data for this compound.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: